
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of an isopropyl group, an ethoxy group, and two ethyl groups attached to a phenyl ring, along with a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diethylphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate group to form the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also helps in reducing the risk of human error and improving the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes, thereby affecting neurotransmission.
類似化合物との比較
Similar Compounds
Propan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate: This compound is similar in structure but has methyl groups instead of ethyl groups.
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)urea: This compound has a urea group instead of a carbamate group.
Uniqueness
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to the presence of both ethoxy and diethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84971-54-0 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC名 |
propan-2-yl N-(4-ethoxy-3,5-diethylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-6-12-9-14(17-16(18)20-11(4)5)10-13(7-2)15(12)19-8-3/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChIキー |
ZINNJSILAUFVHY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1OCC)CC)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


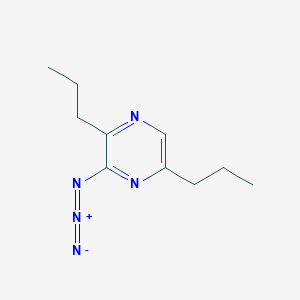
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
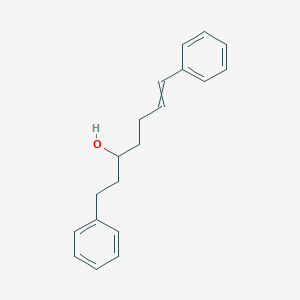
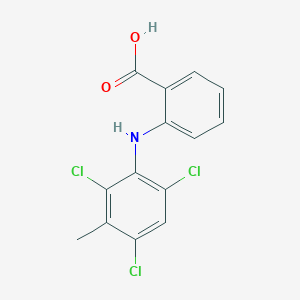
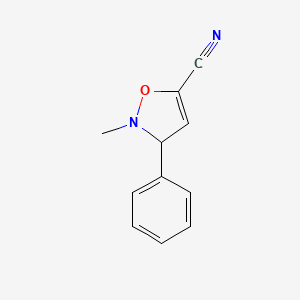
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)

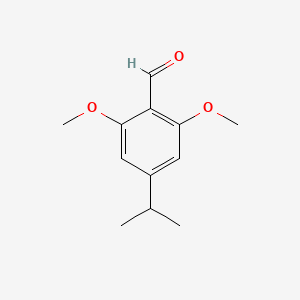


![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
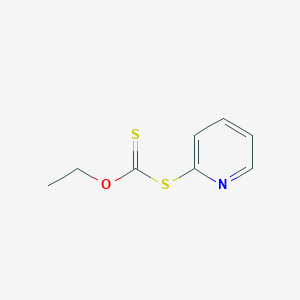
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
